5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
“5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a compound with the CAS Number 58349-15-8 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (2R)-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound is stored at room temperature . The physical form of the compound is not explicitly mentioned in the search results.Scientific Research Applications
Chemical Reactions and Stability In acid-catalyzed aryl epoxide hydrolyses, 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide showed distinct product ratios, indicating specific reaction pathways and transition-state effects (Sampson et al., 2004). This suggests its potential in studying stereochemical aspects of organic reactions.
Chemoenzymatic Synthesis A study on the chemoenzymatic synthesis of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, including 5-methoxy variants, provided insights into the creation of serotonin receptor agonists, showcasing its relevance in neurotransmitter research (Orsini, Sello, Travaini, & Gennaro, 2002).
Dopaminergic Activity The dopaminergic activity of various 2-aminotetralin compounds, including 5-methoxy-1,2,3,4-tetrahydronaphthalene, was explored to identify structural requirements for central dopamine receptor agonists (Mcdermed, Mckenzie, & Freeman, 1976). This highlights its potential in developing treatments for neurological disorders.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is the dopamine receptors in the brain . These receptors play a crucial role in regulating mood, reward, and motor control.
Mode of Action
This compound acts as a non-ergot dopamine agonist . This means it binds to dopamine receptors and mimics the action of dopamine, a neurotransmitter that plays a vital role in reward and pleasure centers in the brain and is involved in motor control.
Biochemical Pathways
Upon binding to the dopamine receptors, this compound triggers a series of biochemical reactions that lead to the activation of the dopaminergic pathways . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones.
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects at the molecular and cellular level. These include increased motor activity, enhanced reward-seeking behavior, and changes in the release of various hormones .
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKUZAUTAMGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961809 | |
Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41566-70-5 | |
Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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